
4-Methoxybenzylamine
Overview
Description
4-Methoxybenzylamine, also known as (4-methoxyphenyl)methanamine, is an organic compound with the molecular formula C8H11NO. It is a primary amine where the amino group is attached to a benzene ring substituted with a methoxy group at the para position. This compound is a clear, colorless to slightly yellow liquid and is highly soluble in water .
Synthetic Routes and Reaction Conditions:
From p-Anisaldehyde: One common method involves the reduction of p-anisaldehyde using ammonia and hydrogen in the presence of a catalyst such as aluminum-nickel-iron. The reaction is carried out in methanol at temperatures between 25-85°C and under a hydrogen pressure of 1.0-1.5 MPa.
From 4-Methoxybenzonitrile: Another method involves the reduction of 4-methoxybenzonitrile using borane-tetrahydrofuran complex in the presence of a catalyst.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Types of Reactions:
Common Reagents and Conditions:
Amination: Palladium catalysts, aryl bromides, and hydrogen gas.
Oxidation: Photocatalysts such as tetrapropylporphycene and blue LEDs.
Substitution: Various nucleophiles and suitable solvents like methanol or dichloromethane.
Major Products:
Amination: Substituted benzylamines.
Oxidation: N-benzylidenebenzylamines and imines.
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
Target of Action
4-Methoxybenzylamine is a primary amine It’s known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific context of its use .
Mode of Action
It’s known to be used in the amination reaction of functionalized aryl bromides . This suggests that it may interact with its targets by donating its amine group, but the exact mechanism would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s used in the synthesis of functionalized organopolyphosphazenes for in vivo applications and analogs of myoseverin, 8-azapurine, for their antiproliferative activities . This suggests that it could potentially affect a variety of biochemical pathways depending on the specific compounds it’s used to synthesize.
Pharmacokinetics
It’s known to be highly soluble in water , which could potentially enhance its bioavailability.
Result of Action
Given its use in the synthesis of compounds with antiproliferative activities , it’s possible that it could contribute to the inhibition of cell proliferation in certain contexts.
Action Environment
It’s known to be air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Methoxybenzylamine participates in the amination reaction of functionalized aryl bromides . It is also used in the synthesis of functionalized organopolyphosphazenes for in vivo applications
Cellular Effects
It has been used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role in the amination reaction of functionalized aryl bromides suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Scientific Research Applications
4-Methoxybenzylamine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
4-Methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
4-Chlorobenzylamine: Contains a chlorine atom instead of a methoxy group.
4-Fluorobenzylamine: Contains a fluorine atom instead of a methoxy group.
Uniqueness: 4-Methoxybenzylamine is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the electronic properties of the molecule .
Properties
IUPAC Name |
(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPURXSQCKYKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062371 | |
| Record name | 4-Methoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 4-Methoxybenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2393-23-9 | |
| Record name | 4-Methoxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6QLM4NWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzylamine?
A1: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: While the provided articles don't delve into detailed spectroscopic analyses, they mention techniques like IR, NMR (1H and 13C), and mass spectrometry for characterizing this compound and its derivatives. [, , ]
Q3: How is this compound typically synthesized?
A3: While the articles predominantly utilize commercially available this compound, some mention its synthesis. One method involves reacting this compound with hydriodic acid, followed by reactions with cyanamide and sulfuric acid under microwave conditions to yield 4-Hydroxybenzyl guanidine sulfate. [] Another approach involves the reduction of 4-methoxybenzonitrile using diisopropylaminoborane in the presence of a lithium borohydride catalyst. []
Q4: What types of reactions is this compound commonly employed in?
A4: this compound participates in various reactions, including:
- Nucleophilic Substitution: It reacts with 2-chloro-7-amido-1,8-naphthyridine to yield 2,7-diamino-1,8-naphthyridine after a deprotection step. []
- Condensation Reactions: It reacts with salicylaldehyde to form a Schiff base compound, 2-[(4-Methoxybenzyl)iminomethyl]phenol, stabilized by intramolecular hydrogen bonding. []
- Reductive Aminocyclization: It reacts with a cholesterol-derived ketoaldehyde to produce unnatural alkaloid-type compounds. []
Q5: Can you elaborate on the applications of this compound derivatives in catalysis?
A5: Derivatives like ruthenium(II) complexes containing this compound ligands demonstrate significant catalytic activity in the oxidation of styrene. Notably, they exhibit remarkable selectivity towards acetophenone formation. []
Q6: How do structural modifications of this compound influence its activity?
A6: The articles highlight the impact of substituents on the activity of this compound derivatives. For example, introducing a hydroxyl group at the 7th position of a 1,8-naphthyridine derivative with a 2-(4′-methoxybenzylamine) substituent (compound 3) significantly enhances its antilipolytic activity compared to its 7-methoxy and 7-ethoxy counterparts. []
Q7: Are there any specific examples demonstrating the effect of this compound's structure on biological activity?
A7: In a study investigating the calcium channel blocking activity of polycyclic aromatic amines, this compound derivatives exhibited slightly higher activity than their nitro-substituted counterparts. [] Additionally, modifying the polycyclic 'cages' within these compounds led to increased inhibition of calcium currents.
Q8: What about the stability of this compound under various conditions?
A8: While specific stability data is limited, one study notes that peptide isonitriles, often used in conjunction with this compound in Ugi reactions, are prone to racemization above -20°C. [] This suggests a potential limitation in specific reaction conditions.
Q9: What are some unexplored areas related to this compound that warrant further investigation?
A9: Future research could explore:
- Detailed mechanistic studies: Investigating the precise role of this compound in reactions like photooxidation and its interaction with reactive oxygen species. []
- Expanding its application in drug discovery: Exploring its potential as a building block for novel pharmaceutical compounds, particularly focusing on its antiplatelet aggregation properties. []
- Investigating its environmental impact: Assessing its biodegradability and potential for accumulation in the environment to ensure responsible use and disposal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
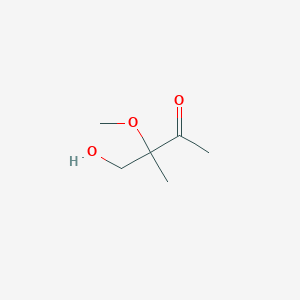
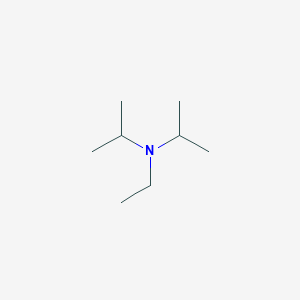
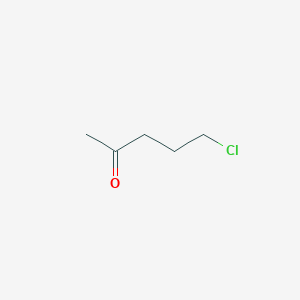
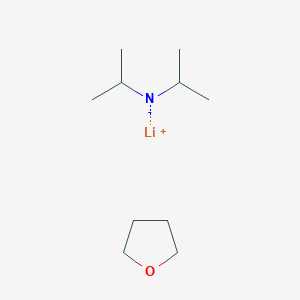
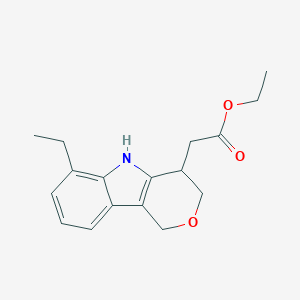


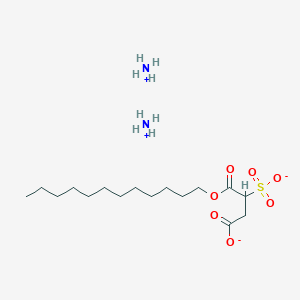
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

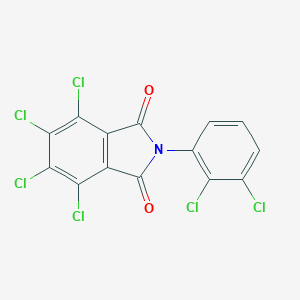
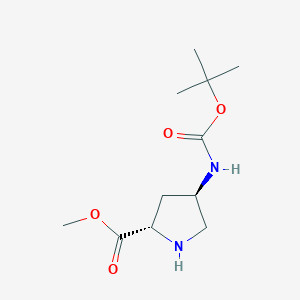
![4-METHYL-[1,2,3]TRIAZOLO[1,5-A]QUINOXALINE](/img/structure/B45328.png)
